N-[4-({(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]heptanamide
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Overview
Description
N-(4-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a diethylamino group, a phenyl ring, and a heptanamide chain, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazinecarbonyl intermediate, followed by the introduction of the diethylamino group and the phenyl ring. The final step involves the attachment of the heptanamide chain under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the hydrazinecarbonyl group, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to active sites, while the hydrazinecarbonyl group can participate in redox reactions, altering the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(4-{N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE
- N-(4-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE
Comparison: While similar in structure, these compounds differ in the length of the alkyl chain (heptanamide vs hexanamide) and the presence of different substituents on the phenyl ring (dimethylamino vs diethylamino)
Properties
Molecular Formula |
C25H34N4O2 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-(heptanoylamino)benzamide |
InChI |
InChI=1S/C25H34N4O2/c1-4-7-8-9-10-24(30)27-22-15-13-21(14-16-22)25(31)28-26-19-20-11-17-23(18-12-20)29(5-2)6-3/h11-19H,4-10H2,1-3H3,(H,27,30)(H,28,31)/b26-19+ |
InChI Key |
AOIHUCJQHFQPTA-LGUFXXKBSA-N |
Isomeric SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
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